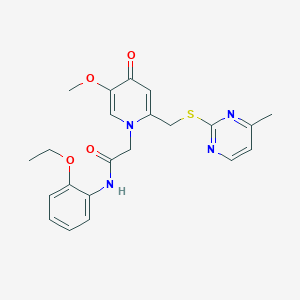
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, often referred to as G862-0464, is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests multiple mechanisms of action, particularly in the context of enzyme inhibition and antioxidant properties.
Chemical Structure and Properties
The molecular formula of G862-0464 is C22H24N4O4S, with a molecular weight of 440.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a pyridine ring, methoxy groups, and a thioether linkage.
Biological Activity Overview
Research indicates that G862-0464 exhibits significant biological activities, particularly as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The following sections detail its biological activities based on recent studies.
1. Aldose Reductase Inhibition
ALR2 is a key target for the development of drugs aimed at alleviating complications associated with diabetes. G862-0464 has been shown to inhibit ALR2 effectively, with studies reporting IC50 values indicative of potent inhibitory action. For instance, derivatives similar to G862-0464 have demonstrated IC50 values ranging from 0.789 μM to higher concentrations, depending on structural modifications .
Table 1: ALR2 Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| G862-0464 | TBD | TBD |
| Eparlestat | 17.37 | 1.0 |
| Hydroxypyridinone derivative (7l) | 0.789 | 25.23 |
2. Antioxidant Activity
G862-0464 also exhibits antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases. Compounds structurally related to G862-0464 have shown significant radical scavenging activity in assays like DPPH and lipid peroxidation suppression.
Table 2: Antioxidant Activity of Related Compounds
| Compound | DPPH Scavenging Rate (%) | MDA Inhibition Rate (%) |
|---|---|---|
| G862-0464 | TBD | TBD |
| Trolox | 11.89 | 74.82 ± 1.82 |
| Hydroxypyridinone derivative (7k) | TBD | 90.73 ± 3.97 |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of G862-0464, exploring their potential as multifunctional agents that combine ALR2 inhibition with antioxidant capabilities. For example, compounds derived from hydroxypyridinones have been highlighted for their dual action against oxidative stress and enzyme inhibition .
Study Example
In a comparative study, several derivatives were tested for their ability to inhibit lipid peroxidation and DPPH radical scavenging. The results indicated that modifications to the pyridine ring significantly enhanced both enzyme inhibition and antioxidant activity.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-30-19-8-6-5-7-17(19)25-21(28)13-26-12-20(29-3)18(27)11-16(26)14-31-22-23-10-9-15(2)24-22/h5-12H,4,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVBSNKHNJRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














